molecular formula C7HF7S B1298055 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol CAS No. 651-84-3

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol

Cat. No. B1298055
CAS RN: 651-84-3
M. Wt: 250.14 g/mol
InChI Key: BXMOMKVOHOSVJH-UHFFFAOYSA-N
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Description

The compound of interest, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol, is a fluorinated aromatic compound that is part of a broader class of polyfluorinated benzenes. These compounds are characterized by the presence of multiple fluorine atoms attached to the benzene ring, which significantly alters their chemical and physical properties compared to their non-fluorinated counterparts.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Another example includes the synthesis of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, which involves the thermal decomposition of a t-butoxy precursor . These methods highlight the reactivity of polyfluorinated benzenes and their derivatives in the presence of various nucleophiles.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been extensively studied. For instance, the molecular structure of gaseous 1,2,4,5-tetrafluorobenzene was determined by electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry and providing detailed bond lengths and angles . X-ray crystallography has been used to confirm the structures of various fluorinated compounds, such as 1,3,5-tris(chloromercurio)benzene and 5,6,7,8-tetrafluoro-1,3,2,4-benzodithiadiazine , demonstrating the impact of fluorination on molecular geometry.

Chemical Reactions Analysis

Polyfluorinated benzenes undergo a range of chemical reactions, often involving the substitution of fluorine atoms or the addition of functional groups. For example, 1,2,3,5-tetrakis(trifluoromethyl)benzene reacts with organolithium compounds to yield de-aromatized products . Similarly, 2,3,5,6-tetra(vinylthio)difluorobenzene can react with various difunctional nucleophiles, leading to the substitution of fluorine atoms . These reactions are indicative of the reactivity of fluorinated aromatic compounds and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenes are influenced by the strong electronegativity of fluorine. The presence of multiple fluorine atoms can lead to increased stability, as seen in the thermodynamically stable 5,6,7,8-tetrafluoro-1,3,2,4-benzodithiadiazine . The electron-withdrawing effect of fluorine also affects the redox properties of these compounds, as observed in the electrochemical measurements of bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene derivatives . The spectral properties, such as 19F NMR, are also distinctive for these compounds, providing insights into their electronic environments .

Scientific Research Applications

Synthesis of New Chemical Compounds

  • Researchers have utilized 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol in the synthesis of various new chemical compounds. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved through a series of reactions starting with 4-chloro-2-(trifluoromethyl)aniline. This compound was used to produce 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization (Thomas, Gupta, & Gupta, 2003).

Electronic and Optical Properties

  • The chemical has been used in studies exploring the electronic and optical properties of certain compounds. For example, a charge-transfer complex between benzo[1,2-c:3,4-c':5,6-c"]trithiophene and a derivative of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol showed unique electronic properties, making it relevant for semiconductor research (Sugano et al., 1988).

Application in Organic Electronics

  • Derivatives of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol have been investigated for potential application in organic electronics. Studies on benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, which are related to this compound, have shown promising results for use as organic semiconductors (Kashiki et al., 2011).

In Coordination Chemistry

  • In coordination chemistry, fluorine-containing ligands like 2,3,5,6-tetrafluoro-1,4-bis(imidazol-1-yl-methyl)benzene, a compound closely related to 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol, have been used to form various structures with metals such as Ag, Co, and Cd. These structures range from 3D channel polymers to 2D sheet polymers (Gao, Twamley, & Shreeve, 2006).

Safety And Hazards

“2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H301) . It is also classified as a flammable liquid and vapor (H226) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7S/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMOMKVOHOSVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347262
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol

CAS RN

651-84-3
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
C Seyb, J Kerres - European polymer journal, 2013 - Elsevier
Due to the expectation that partially fluorinated arylene main-chain ionomers should have better chemical and thermal stabilities than the F-free ionomers, because of the much higher …
Number of citations: 21 www.sciencedirect.com
Y Mei, D Fogel, J Chen, JW Ward, MM Payne… - Organic …, 2017 - Elsevier
Soluble small molecule organic semiconductors combine the high-performance of small molecule organic semiconductors with the versatile processability of polymeric materials, but …
Number of citations: 52 www.sciencedirect.com
L Wang, K Wong, Z Du - The Journal of Physical Chemistry C, 2010 - ACS Publications
A cupric oxide nanowire (CuO NW) device was prepared by assembling a single CuO NW onto a pair of gold microelectrodes using ac dielectrophoresis. Subsequent surface …
Number of citations: 1 pubs.acs.org
BV Koshcheev, RA Bredikhin, AM Maksimov… - Organic …, 2019 - arkat-usa.org
The reaction of perfluorotoluene and 2-mercaptoethanol in the presence of K2CO3 in DMF has been studied and experimental procedures for selective introduction of one, two and …
Number of citations: 3 www.arkat-usa.org
S Kang, J Hanna, H Iino - Molecular Crystals and Liquid Crystals, 2023 - Taylor & Francis
We have investigated to reduce the contact resistance of organic field effect transistor (OFET) of the phenyl-benzothienobenzothiophene derivative (Ph-BTBT-10) with silver source-…
Number of citations: 0 www.tandfonline.com
Y Mei, C Zhang, ZV Vardeny, OD Jurchescu - Mrs Communications, 2015 - cambridge.org
The hybrid halide perovskites combine the low-cost processing characteristics of organic materials with the performance factors of inorganic compounds. Recently the power conversion …
Number of citations: 167 www.cambridge.org
CW Huang, X You, PJ Diemer, AJ Petty… - Communications …, 2019 - nature.com
Charge transport in organic semiconductors is highly sensitive to film heterogeneity and intermolecular interactions, but probing these properties on the length scales of disorder is often …
Number of citations: 19 www.nature.com
Y Shi, J Liu, Y Hu, W Hu, L Jiang - Nano Select, 2021 - Wiley Online Library
Contact resistance (R C ) is universally present in organic field‐effect transistors (OFETs) and the performance of OFETs can be easily affected by R C , which will result in poor …
Number of citations: 15 onlinelibrary.wiley.com
M Waldrip, OD Jurchescu… - Advanced Functional …, 2020 - Wiley Online Library
Organic semiconductors have sparked interest as flexible, solution processable, and chemically tunable electronic materials. Improvements in charge carrier mobility put organic …
Number of citations: 215 onlinelibrary.wiley.com
GB Jones - 2015 - wrap.warwick.ac.uk
Organic Thin-Film Transistors (OTFTs) are now surpassing the performance of amorphous silicon based devices which once set the benchmark. State of the art development of OTFTs …
Number of citations: 4 wrap.warwick.ac.uk

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